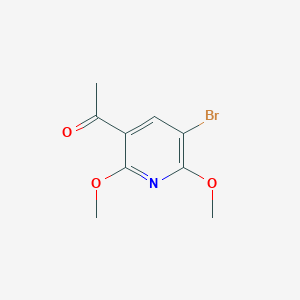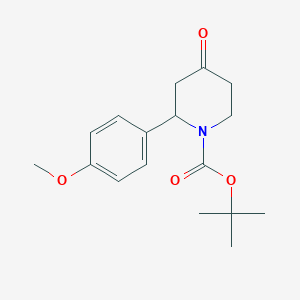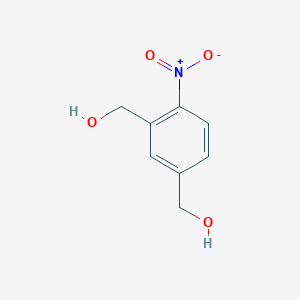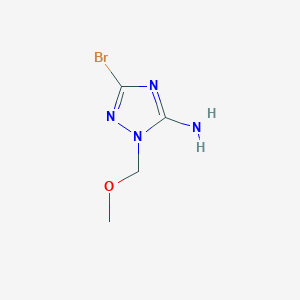![molecular formula C13H21N3O5 B1383224 5-[(1E)-3-アミノ-1-プロペニル]-2'-デオキシウリジン CAS No. 116840-18-7](/img/structure/B1383224.png)
5-[(1E)-3-アミノ-1-プロペニル]-2'-デオキシウリジン
説明
Uridine is a pyrimidine nucleoside found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides . It plays a pivotal role in various biological processes, including nucleic acid synthesis, glycogen synthesis, and protein modification . It also affects body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes .
Synthesis Analysis
Uridine can be synthesized de novo in mammals . It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP) . Uridine is associated with glucose homeostasis, lipid metabolism, and amino acid metabolism by regulating enzymes and intermediates in uridine metabolism, such as UTP, DHODH, and UPase .Molecular Structure Analysis
Uridine is a glycosylated pyrimidine analog containing uracil attached to a ribose ring (or more specifically, a ribofuranose) via a β-N 1 - glycosidic bond . The molecular formula of uridine is C9H12N2O6 .Chemical Reactions Analysis
Uridine plays a critical role in glycogen synthesis through the formation of uridine diphosphate glucose, which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This process can regulate protein modification and affect its function .Physical And Chemical Properties Analysis
The average mass of uridine is 244.201 Da . The pyrimidine ring of uridine is susceptible to glycosylation .科学的研究の応用
がん細胞の代謝
ウリジンはがん細胞の代謝において重要な役割を果たします。 研究によると、ウリジンの産生または取り込みを阻害することで、一部のがんを飢餓状態にできる可能性があり、治療法として有望な方向性を示しています .
RNAのシュードウリジン化
シュードウリジン化は、ウリジンがシュードウリジンに変換される反応であり、エピトランスクリプトミクス的な役割を持つ、広く見られるRNA修飾です。 これは、さまざまな生物の細胞RNAの特性を調節し、臨床応用の可能性があります .
抗菌剤
修飾ウリジン誘導体は、その抗菌特性について研究されてきました。 これらの誘導体は、さまざまな脂肪族鎖と芳香族基で合成され、抗菌剤として潜在的に使用できる新しい化合物を生成します .
ハイブリッドバイオマテリアル
ウリジン誘導体は、ユニークなキラリティーを持つハイブリッドバイオマテリアルを作成するために使用されてきました。 これらの材料は、非線形光学(NLO)分野で潜在的な用途があり、複雑なハイブリッドバイオマテリアルの開発に使用できます .
エピトランスクリプトミクス調節
シュードウリジン化の異性化プロセスは、特定の結合の切断から始まり、塩基回転と回転可能な結合の形成が続きます。 この修飾は、RNAの安定性と機能に影響を与えるため、さまざまな臨床応用で活用できます .
作用機序
Uridine enters cells through nucleoside transporter . In addition to nucleic acid synthesis, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .
将来の方向性
Uridine metabolism dysregulation is a novel accelerator for sepsis-induced acute lung injury (ALI) and uridine supplementation may offer a potential avenue for ameliorating sepsis-induced ALI by suppressing ferroptosis . Moreover, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism .
特性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-prop-1-enyl]pyrimidine-2,4-dione;methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5.CH5N/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10;1-2/h2-3,5,8-10,15-16H,4,6H2,1H3,(H,13,17,18);2H2,1H3/b3-2+;/t8-,9+,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPEXPMVCAHEF-BXRVNQLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)



![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)
![2-tert-Butyl 9-ethyl 8-oxo-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1383154.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)
![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)
![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)

![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)